molecular formula C18H11Cl B1221925 7-Chlorobenz(a)anthracene CAS No. 20268-52-4

7-Chlorobenz(a)anthracene

Cat. No. B1221925
CAS RN: 20268-52-4
M. Wt: 262.7 g/mol
InChI Key: SBPAFMRNDOFNLB-UHFFFAOYSA-N
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Description

7-Chlorobenz(a)anthracene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) that has been studied for its metabolic effects . It is metabolized by liver microsomes from untreated rats, and from rats pretreated with either 3-methylcholanthrene or phenobarbital .


Molecular Structure Analysis

The molecular formula of 7-Chlorobenz(a)anthracene is C18H11Cl . It contains a total of 33 bonds, including 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .


Chemical Reactions Analysis

The metabolism of 7-Chlorobenz(a)anthracene involves the formation of several metabolites, including 7-Cl-BA trans-3,4-, 5,6-, and 8,9-dihydrodiols, 3-hydroxy-7-Cl-BA, and 4-hydroxy-7-Cl-BA . The metabolites were isolated by HPLC and characterized by UV-visible, mass, and proton NMR spectral analyses .

It is stored at room temperature away from light and moisture .

Scientific Research Applications

Molecular Architectures and Functional Assemblies

7-Chlorobenz(a)anthracene, a derivative of anthracene, contributes to the construction of functional molecules and molecular assemblies. Anthracene derivatives exhibit robust photophysical behavior and are utilized in creating diverse molecular architectures with linear, cyclic, cage, and capsule shapes. These structures exploit the photophysical, photochemical, and chemical properties of anthracenes, leading to desirable chemical behaviors and properties in multi-anthracene assemblies (Yoshizawa & Klosterman, 2014).

Photodimerization in Fluid Solutions

Anthracene derivatives like 7-Chlorobenz(a)anthracene are known for their ability to photodimerize under UV irradiation, a process that significantly alters their physical properties. This feature is exploited in various systems, including energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, and photochromic substrates in 3D memory materials (Bouas-Laurent et al., 2000).

Synthesis of Dibenzo-Phosphanorbornadiene Derivatives

The synthesis of dibenzo-phosphanorbornadiene derivatives using magnesium anthracene demonstrates the utility of anthracene derivatives in chemical synthesis. These derivatives are synthesized by treating phosphorus dichloride with MgA·3THF, leading to the formation of anthracene and cyclic phosphane as coproducts. This method highlights the role of anthracene derivatives in facilitating novel synthetic routes (Velian & Cummins, 2012).

Near-Infrared Dyes with High Photostability

Anthracene-fused BODIPYs (boron dipyrromethene), which include anthracene units, have shown promise as near-infrared dyes with high photostability. The incorporation of anthracene enhances the photostability and absorption/emission properties of these compounds, making them suitable for applications that require stable, long-lasting dyes (Zeng et al., 2011).

Organ-Specific Distribution and Regulation of Cytochrome P450 Genes

A study on the organ-specific distribution of 7-chlorinated benz[a]anthracene revealed its potential impact on cytochrome P450 genes. The chlorination of polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene alters their distribution and toxicological impacts. This research provides insights into how modifications in PAHs can change their biological interactions and effects (Sakakibara et al., 2013).

Safety And Hazards

7-Chlorobenz(a)anthracene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is suspected of damaging fertility and the unborn child . It may cause damage to organs (kidneys, liver, urinary bladder, brain) through prolonged or repeated exposure . It is also toxic to aquatic life .

properties

IUPAC Name

7-chlorobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPAFMRNDOFNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174116
Record name 7-Chlorobenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenz(a)anthracene

CAS RN

20268-52-4
Record name 7-Chlorobenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20268-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorobenz(a)anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chlorobenz(a)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLOROBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZT3Q4Q8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
PP Fu, LSV Tungeln, LE Unruh, YC Ni… - …, 1991 - academic.oup.com
Quantitative metabolism of 7-chlorobenz[aanthracene (7-ClBA) and 7-bromobenz[a]anthracene (7-Br-BA) by liver microsomes of uninduced mice and rats was studied. Both enzymatic …
Number of citations: 20 academic.oup.com
Q Xia, P Yi, DJ Zhan, LS Von Tungeln, RW Hart… - Cancer letters, 1998 - Elsevier
We previously examined the tumorigenicity of 7-chlorobenz[a]anthracene (7-Cl-BA) and 7-bromobenz[a]anthracene (7-Br-BA) in the neonatal mouse bioassay and found that 7-Cl-BA …
Number of citations: 25 www.sciencedirect.com
U Tzuu-Huei, U Yune-Fang - Toxicology letters, 1994 - Elsevier
Many polycyclic aromatic hydrocarbons (PAHs) and chlorinated PAHs in the environment are potent mutagens and carcinogens. Using benzo[a]pyrene (BaP) and 7-chlorobenz[a]…
Number of citations: 17 www.sciencedirect.com
LT Chiu, DJ Zhan, RW Hart, ZY Own… - Journal of Food and Drug …, 1999 - jfda-online.com
The effect of caloric restriction (CR) on the metabolism and DNA binding of 7-chlorobenz [a] anthracene (7-Cl-BA), a tumorigenic environmental contaminant, by liver microsomes of 9-…
Number of citations: 4 www.jfda-online.com
Y Xiao, LS Von Tungeln, MW Chou, RW Hart, PP Fu - Age, 1993 - Springer
The effect of caloric restriction (CR) on the stereoselective metabolism of 7-chlorobenz[a]-anthracene (7-CI-BA) by liver microsomes of 5-and 12-month-old male B6C3F 1 mice was …
Number of citations: 7 link.springer.com
PP Fu, LS Von Tungeln, MW Chou - Molecular Pharmacology, 1985 - ASPET
Metabolism of 7-chlorobenz(a)anthracene (7-Cl-BA) by liver microsomes from untreated rats, and from rats pretreated with either 3-methylcholanthrene or phenobarbital was studied. …
Number of citations: 19 molpharm.aspetjournals.org
PP Fu, LS Von Tungeln, DJ Zhan, T Bucci - Cancer letters, 1996 - Elsevier
The tumorigenicity of 7-chlorobenz[α]anthracene (7-C1-BA), an environmental contaminant, and 7-bromobenz[α]anthracene (7-Br-BA) was determined in the male B6C3F 1 newborn …
Number of citations: 21 www.sciencedirect.com
LIT CHIU, D ZHAN, RW HART, ZY OWN… - Journal of Food and …, 1999 - lawdata.com.tw
The effect of caloric restriction (CR) on the metabolism and DNA binding of 7-chlorobenz [a] anthracene (7-Cl-BA), a tumorigenic environmental contaminant, by liver microsomes of 9-…
Number of citations: 0 lawdata.com.tw
Y Xiao, LS Von Tungeln, MW Chou, RW Hart, PP Fu - Age, 1993 - Springer
The effect of caloric restriction (CR) on the in vitro metabolism of 7-bromobenz[a]anthracene (7-Br-BA) and 7-fluorobenz[a]anthracene (7-F-BA) by liver microsomes isolated from 5-and …
Number of citations: 11 link.springer.com
PP Fu, LS Von Tungeln, LH Chiu, DJ Zhan… - Chemical research in …, 1998 - ACS Publications
It has been previously proposed that a nitropolycyclic aromatic hydrocarbon (nitro-PAH) with its nitro functional group perpendicular or nearly perpendicular to the aromatic moiety …
Number of citations: 26 pubs.acs.org

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